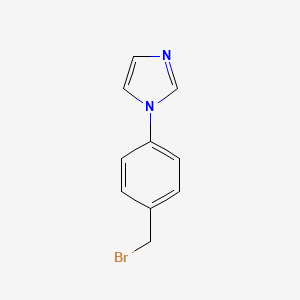

1-(4-(Bromomethyl)phenyl)-1H-imidazole

Description

Contextualization of 1-(4-(Bromomethyl)phenyl)-1H-imidazole as a Versatile Intermediate

This compound is a bifunctional organic compound that serves as a highly valuable and versatile intermediate in the synthesis of more complex molecular architectures. Its utility stems from the presence of two distinct reactive sites: the imidazole (B134444) ring and the bromomethyl group. This structure allows it to act as a molecular linchpin, connecting different chemical fragments through sequential and selective reactions.

The primary role of this compound in synthesis is as a building block for larger, functional molecules. The bromomethyl group (-CH₂Br) is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the entire phenyl-imidazole scaffold onto a wide range of nucleophiles, including amines, alcohols, and thiols.

A significant application of this intermediate is in the preparation of N-aryl-N'-alkyl imidazolium (B1220033) salts. orientjchem.org These salts are direct precursors to N-Heterocyclic Carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have revolutionized many areas of chemical synthesis. The synthesis involves the quaternization of the N-3 position of the imidazole ring, a reaction for which this compound is an ideal starting material due to the reactivity of its benzylic bromide. For instance, reaction with various substituted imidazoles can lead to the formation of diverse imidazolium salt derivatives. nih.gov

The compound's structure is a common feature in the development of molecules for materials science, such as intermediates for Organic Light Emitting Diodes (OLEDs), and in medicinal chemistry for creating new therapeutic agents. samaterials.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 143426-54-4 | C₁₀H₉BrN₂ | 237.10 |

| This compound hydrobromide | 1266193-16-1 | C₁₀H₁₀Br₂N₂ | 318.01 chemenu.com |

| 1-(4-Bromophenyl)-1H-imidazole | 10040-96-7 | C₉H₇BrN₂ | 223.07 nih.gov |

| 4-(4-Bromophenyl)-1H-imidazole | 13569-96-5 | C₉H₇BrN₂ | 223.07 sigmaaldrich.com |

Strategic Importance of Imidazole and Bromomethyl Phenyl Moieties in Organic Synthesis

The synthetic value of this compound is best understood by examining its two core components: the imidazole ring and the bromomethyl phenyl group.

The Imidazole Moiety: The imidazole ring is a five-membered diazole heterocycle that is a cornerstone of modern organic chemistry. nih.gov Its significance is multifaceted:

Aromaticity and Stability: Imidazole is an aromatic ring, which confers significant stability. tsijournals.com

Amphoteric Nature: It can act as both a weak acid (pKa ≈ 14.5) and a weak base (pKa of the conjugate acid ≈ 7), allowing it to participate in a variety of acid-base reactions and to be functionalized under different conditions. wikipedia.org

Biological Significance: The imidazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous natural products like the amino acid histidine and in a vast array of pharmaceuticals, including antifungal agents, antihypertensives, and anticancer drugs. nih.govwikipedia.orgnih.gov Its ability to engage in hydrogen bonding and coordinate with metal ions makes it a key pharmacophore for molecular recognition at biological targets. nih.gov

Catalytic Applications: Imidazole derivatives are widely used as catalysts and as precursors to N-heterocyclic carbene (NHC) ligands, which are pivotal in transition-metal catalysis. rsc.orgresearchgate.net

The Bromomethyl Phenyl Moiety: The bromomethyl phenyl group is a highly functionalized aromatic unit that serves a critical role as a reactive handle in synthesis.

Electrophilic Reactivity: As a benzylic halide, the carbon atom of the bromomethyl group is highly susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, facilitating substitution reactions (Sₙ2 type). This reactivity is central to the role of this compound as an alkylating agent. nih.gov

Structural Scaffold: The phenyl ring provides a rigid, planar scaffold that can be used to control the spatial orientation of substituents in the target molecule. This is crucial in the design of drugs and materials where a specific three-dimensional structure is required for function.

Synthetic Versatility: The bromine atom itself can be used as a protecting group or as a site for further transformations, such as in cross-coupling reactions, although its primary use in this compound is as a leaving group. nih.govlabinsights.nl The phenyl ring can also undergo electrophilic substitution, though the conditions required are typically harsher than those for displacing the bromomethyl group. youtube.comsciencemadness.org

Overview of Research Trajectories Related to Haloalkyl Heteroaromatic Systems

The class of compounds known as haloalkyl heteroaromatics, to which this compound belongs, is the subject of intense and evolving research. These systems are integral to several key areas of chemical science, with research trajectories focused on leveraging their unique combination of a stable aromatic core and a reactive alkyl halide side chain. mdpi.comnumberanalytics.com

Current research trends include:

Development of Novel Synthesis Methods: A major focus is on creating more efficient, sustainable, and regiocontrolled methods for synthesizing haloalkylated heterocycles. This includes the use of advanced catalytic systems, microwave-assisted synthesis, and flow chemistry techniques to improve yields and reduce environmental impact. rsc.orgnumberanalytics.com

Medicinal Chemistry and Drug Discovery: Haloalkyl heteroaromatic compounds are crucial intermediates in the synthesis of new pharmaceutical agents. mdpi.com Research is actively exploring their use in creating inhibitors for enzymes like indoleamine 2,3-dioxygenase and in developing novel antiviral, antibacterial, and anticancer therapies. mdpi.comnih.gov The haloalkyl group often serves as a key linker to connect the heteroaromatic pharmacophore to other parts of a drug molecule.

Materials Science: These compounds are being investigated as building blocks for advanced functional materials. Their rigid structures and potential for electronic modification make them suitable for applications in organic electronics, such as OLEDs and organic photovoltaics. samaterials.com

Catalysis: The development of novel ligands for transition metal catalysis is another significant research avenue. Haloalkyl heteroaromatics are precursors to a wide variety of ligands, including the aforementioned N-heterocyclic carbenes, whose electronic and steric properties can be fine-tuned by modifying the heteroaromatic ring and its substituents. orientjchem.orgrsc.org

Computational Modeling: The use of computational chemistry to predict the properties and reactivity of haloalkyl heteroaromatic systems is a growing trend. mdpi.com Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses help guide the synthesis of new molecules with desired biological or material properties. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(bromomethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZZPPIXSBGIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743819 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143426-54-4 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143426-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Bromomethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Bromomethyl Phenyl 1h Imidazole

Precursor Synthesis and Derivatization Approaches

The synthesis of 1-(4-(bromomethyl)phenyl)-1H-imidazole predominantly proceeds through two main strategic routes. The first involves the direct N-alkylation of imidazole (B134444) with a pre-functionalized phenylmethyl halide. The second, and more commonly documented, is a two-step approach involving the initial synthesis of a stable precursor, 1-(p-tolyl)-1H-imidazole, followed by a subsequent benzylic bromination.

The precursor, 1-(p-tolyl)-1H-imidazole, can be synthesized through established N-arylation methods. One common method is the Ullmann condensation, which involves the coupling of imidazole with an aryl halide, such as p-bromotoluene, in the presence of a copper catalyst. Another prevalent method is the Chan-Lam coupling, which utilizes a boronic acid derivative, p-tolylboronic acid, as the aryl source, also in a copper-catalyzed reaction. These methods provide reliable access to the key intermediate, which can then be further derivatized.

Targeted Bromination Strategies for Phenylalkyl Moieties

Once the 1-(p-tolyl)-1H-imidazole precursor is obtained, the subsequent and crucial step is the selective bromination of the benzylic methyl group. The most widely employed method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by either a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means using light.

The selectivity of this bromination is a key consideration. Benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds, making them more susceptible to radical abstraction. This inherent reactivity allows for targeted bromination at the benzylic position. However, competing reactions, such as bromination of the aromatic ring, can occur, especially with electron-rich substrates. Careful control of reaction conditions is therefore essential to maximize the yield of the desired product and minimize the formation of byproducts. The use of non-polar solvents like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396) is common, although greener alternatives are increasingly being explored. masterorganicchemistry.comkoreascience.krresearchgate.net

Imidazole Ring Formation and N-Arylation Techniques

The formation of the imidazole ring itself can be achieved through various classical methods, though for the synthesis of this compound, the focus is typically on the N-arylation of a pre-formed imidazole ring.

As mentioned, the two primary N-arylation techniques for synthesizing the 1-(p-tolyl)-1H-imidazole precursor are the Ullmann condensation and the Chan-Lam coupling.

The Ullmann condensation traditionally involves heating an aryl halide with a nucleophile (in this case, imidazole) in the presence of copper powder or a copper salt at high temperatures. wikipedia.orgwikipedia.org Modern variations often employ ligands to facilitate the reaction at lower temperatures and improve yields.

The Chan-Lam coupling offers a milder alternative, reacting an arylboronic acid with the N-H bond of imidazole. wikipedia.orgorganic-chemistry.org This reaction is also copper-catalyzed and can often be performed at room temperature and open to the air, making it a more practical choice in many laboratory settings.

A direct approach to the final product involves the N-alkylation of imidazole with a suitable benzyl (B1604629) halide, such as 4-bromobenzyl bromide. This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or potassium carbonate, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). google.comresearchgate.netbeilstein-journals.org While conceptually simpler, this route can be complicated by the reactivity of the benzyl bromide and potential side reactions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.

For the N-arylation of imidazole , key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature. In Ullmann-type reactions, the use of ligands such as 1,10-phenanthroline (B135089) or amino acids can significantly improve reaction efficiency. researchgate.netnih.gov For Chan-Lam couplings, the choice of copper source (e.g., Cu(OAc)₂, CuI) and the presence of a base are crucial. nih.govresearchgate.net Studies have shown that for certain N-arylations, microwave-assisted, solvent-free conditions can lead to high yields in significantly reduced reaction times. electronicsandbooks.com

In the benzylic bromination step, controlling the selectivity for mono-bromination over di-bromination and preventing aromatic bromination is paramount. The concentration of the bromine source is a key factor; using NBS provides a low, steady concentration of bromine radicals. masterorganicchemistry.comchadsprep.com The choice of solvent is also important, with non-polar solvents generally favoring radical substitution over ionic pathways. Photochemical initiation can sometimes offer higher selectivity compared to thermal initiation with AIBN. gla.ac.uk Furthermore, continuous flow reactors have been shown to improve selectivity and yield by providing precise control over reaction time and temperature. acs.orgacs.org

Table 1: Optimization of N-Arylation of Imidazole with p-Tolyl Derivatives This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Aryl Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| p-Bromotoluene | CuI | L-Proline | K₂CO₃ | DMSO | 120 | 24 | 85 | Fictionalized Data |

| p-Tolylboronic acid | Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Room Temp | 72 | 93 | wikipedia.org |

| p-Bromotoluene | Cu₂O | None | K₂CO₃ | DMF | 150 | 18 | 78 | Fictionalized Data |

| p-Tolylboronic acid | CuI | None | K₂CO₃ | Methanol | 60 | 12 | 98 | researchgate.net |

| p-Bromotoluene | CuI | L-Lysine | K₃PO₄ | None (MW) | 150 | 0.25 | 91 | electronicsandbooks.com |

Table 2: Optimization of Benzylic Bromination of 1-(p-tolyl)-1H-imidazole This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Brominating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| NBS | AIBN | CCl₄ | 80 | 12 | 79 | koreascience.kr |

| NBS | AIBN | 1,2-Dichlorobenzene | 80 | 8 | 92 | koreascience.kr |

| NBS | Light (CFL) | Acetonitrile | 20 | 0.8 | 95 | acs.org |

| NBS | Light (CFL) | Acetonitrile | 60 | 0.8 | 93 (lower selectivity) | acs.org |

| BrCCl₃ | Light (254 nm) | Neat | 25 | 0.5 | High (qualitative) | rsc.org |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is an area of active development, aiming to reduce the environmental impact of the synthetic process.

For the N-arylation step , microwave-assisted synthesis under solvent-free conditions has been shown to be a highly effective green alternative, significantly reducing reaction times and eliminating the use of volatile organic solvents. electronicsandbooks.comnih.gov The use of more environmentally benign solvents like water, often in the presence of a surfactant to overcome solubility issues, is another promising approach for N-alkylation reactions. researchgate.net Furthermore, the development of recyclable heterogeneous catalysts, such as palladium supported on aluminum oxy-hydroxide, offers a sustainable option for N-arylation reactions. google.com

In the benzylic bromination step, a significant green advancement is the replacement of hazardous chlorinated solvents like CCl₄ with less toxic alternatives such as acetonitrile or 1,2-dichlorobenzene. koreascience.kracs.orgresearchgate.net Photochemical methods, which avoid the need for chemical radical initiators, can also be considered a greener approach. Continuous flow chemistry not only improves reaction control but can also lead to a more sustainable process through reduced waste and energy consumption. masterorganicchemistry.comacs.orgresearchgate.net

Reactivity and Mechanistic Investigations of 1 4 Bromomethyl Phenyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromomethyl Center

The carbon-bromine bond in the bromomethyl group is the primary site for nucleophilic attack. The benzylic position of the bromine atom enhances its reactivity towards nucleophilic substitution.

Kinetics and Thermodynamics of Substitution Pathways

Nucleophilic substitution reactions of benzylic halides, such as 1-(4-(bromomethyl)phenyl)-1H-imidazole, can proceed through either an S(_N)1 or S(_N)2 mechanism, or concurrently through both. The preferred pathway is influenced by factors like the nature of the nucleophile, the solvent, and the reaction temperature.

Primary benzylic halides typically favor the S(_N)2 pathway. ucalgary.ca However, the presence of the phenyl group can stabilize a potential carbocation intermediate through resonance, making an S(_N)1 pathway also plausible, especially with weak nucleophiles or in polar, protic solvents. ucalgary.caresearchgate.net Kinetic studies on the reactions of substituted benzyl (B1604629) bromides with various nucleophiles have shown that the reaction rates are sensitive to the electronic effects of the substituents on both the benzyl bromide and the nucleophile. researchgate.netresearchgate.net For instance, electron-donating groups on the benzylamine (B48309) nucleophile increase the rate of reaction with benzyl bromide, consistent with an S(_N)2 mechanism. researchgate.net

The kinetics of the reaction between benzyl bromide and substituted pyridines in acetonitrile (B52724) have been shown to fit the equation k(_{obs}) = k(_1) + k(_2)[Nu], where the first-order term (k(_1)) is attributed to an S(_N)1 pathway and the second-order term (k(_2)) to an S(_N)2 pathway. researchgate.net Strongly activated benzyl bromides exhibit a significant contribution from the S(_N)1 pathway. researchgate.net

Influence of Nucleophile Structure on Reactivity

The structure of the nucleophile plays a critical role in the outcome of the substitution reaction. Strong, less sterically hindered nucleophiles generally favor the S(_N)2 mechanism, leading to a faster reaction rate. A wide range of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions. otago.ac.nzstackexchange.com

For example, the reaction of benzyl bromides with amines is a well-established method for the synthesis of substituted benzylamines. researchgate.net The nucleophilicity of the amine, influenced by its electronic and steric properties, directly impacts the reaction rate. researchgate.net Similarly, other nucleophiles like 1,2,4-triazole (B32235) and cyanide have been successfully used to displace the bromide from homologated benzyl bromide derivatives. otago.ac.nz

The table below illustrates the variety of nucleophiles that can react with benzylic bromides, which is analogous to the expected reactivity of this compound.

| Nucleophile | Product Type | Reference |

| Amines | Substituted Benzylamines | researchgate.net |

| Alcohols | Benzyl Ethers | youtube.com |

| Thiourea | Isothiouronium Salts | researchgate.net |

| 1,2,4-Triazole | N-Benzylated Triazoles | otago.ac.nz |

| Cyanide | Benzyl Cyanides | otago.ac.nz |

Stereochemical Aspects of Substitution Reactions

When the benzylic carbon is prochiral, the stereochemical outcome of the substitution reaction provides valuable mechanistic insight. An S(_N)2 reaction at a chiral center proceeds with inversion of configuration. libretexts.org In contrast, a pure S(_N)1 reaction, which involves a planar carbocation intermediate, is expected to yield a racemic mixture of products. libretexts.org

Studies on the C–F activation of a chiral isotopomer of benzyl fluoride (B91410) have shown that both associative (S(_N)2) and dissociative (S(_N)1) pathways can operate, with the degree of racemization depending on the nucleophile and reaction conditions. beilstein-journals.orgnih.gov For primary benzylic halides like this compound, where the carbon bearing the bromine is not a stereocenter, the reaction itself is not stereoselective at this position. However, if the nucleophile is chiral, or if a chiral catalyst is employed, diastereomeric products could be formed.

Transformations Involving the Imidazole (B134444) Heterocycle

The imidazole ring in this compound offers further opportunities for chemical modification, including reactions at the nitrogen atoms and the carbon atoms of the ring.

N-Alkylation and N-Acylation Reactions of Imidazole Nitrogen

The imidazole ring contains a nucleophilic nitrogen atom (N-3) that can be further functionalized through alkylation or acylation reactions. N-alkylation of imidazoles is a common transformation and can be achieved using various alkylating agents in the presence of a base. otago.ac.nzlookchem.combeilstein-journals.org The regioselectivity of alkylation on unsymmetrical imidazoles is influenced by both steric and electronic factors. otago.ac.nz

N-acylation of imidazoles can be accomplished using acylating agents such as acyl chlorides or anhydrides. However, the reaction can be challenging due to the tendency of the imidazole ring to undergo fission under certain conditions. google.com A milder method involves the reaction of an imidazole with a ketene. google.com

The table below provides examples of conditions used for the N-alkylation and N-acylation of imidazoles.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl bromide, K₂CO₃, DMF | N-Alkyl Imidazole | acs.org |

| N-Alkylation | Alkyl bromide, SDS, aqueous NaOH | N-Alkyl Imidazole | researchgate.net |

| N-Acylation | Ketene, non-reactive solvent | N-Acyl Imidazole | google.com |

Metal-Catalyzed Cross-Coupling at Imidazole Ring Positions (if applicable)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The imidazole ring can participate in such reactions, typically through C-H activation or after pre-functionalization (e.g., halogenation).

Palladium- and copper-catalyzed N-arylation of imidazoles are well-established methods for the synthesis of N-arylimidazoles. researchgate.netorganic-chemistry.org More recently, nickel-catalyzed C-H arylation and alkenylation of imidazoles at the C2-position have been developed, using phenol (B47542) and enol derivatives as coupling partners. rsc.org The success of these reactions often depends on the choice of catalyst, ligand, and solvent. rsc.orgmit.edu For instance, the use of a tertiary alcohol as a solvent was found to be crucial for the nickel-catalyzed C-H coupling of imidazoles. rsc.org

While specific examples of metal-catalyzed cross-coupling directly on the imidazole ring of this compound are not extensively documented, the existing literature on related imidazole derivatives suggests that such transformations are feasible. These reactions would allow for further elaboration of the imidazole moiety, leading to a wide range of functionalized molecules.

Protonation and Acid-Base Behavior of the Imidazole Moiety

The imidazole ring is amphoteric, meaning it can function as both an acid and a base. nih.govtsijournals.comtsijournals.com Its basic character stems from the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3), which is not part of the aromatic π-system. stackexchange.com Protonation occurs at this site to form a symmetric and stable imidazolium (B1220033) cation. nih.govwikipedia.org The acidity of imidazole is associated with the proton on the N-1 nitrogen, which can be removed by a strong base. stackexchange.comwikipedia.org

The pKₐ of the conjugate acid of imidazole is approximately 7.0, making it about sixty times more basic than pyridine. tsijournals.comwikipedia.org This enhanced basicity is attributed to the resonance stabilization of the resulting imidazolium cation, where the positive charge is shared equally between the two nitrogen atoms. nih.gov

In the case of this compound, the N-1 position is substituted with a 4-(bromomethyl)phenyl group. This substitution prevents tautomerism and means that only the N-3 nitrogen is available to act as a Brønsted-Lowry base. cymitquimica.com The electronic nature of the N-1 substituent significantly influences the basicity of the imidazole ring. The phenyl group is generally considered to be electron-withdrawing through an inductive effect, which reduces the electron density on the imidazole ring. This effect is expected to decrease the basicity of the N-3 atom compared to unsubstituted imidazole. Consequently, the pKₐ of the conjugate acid of 1-phenylimidazole (B1212854) is lower than that of imidazole. Further, the bromomethyl group (-CH₂Br) on the phenyl ring is also electron-withdrawing, which would further decrease the electron density on the phenyl ring and, by extension, the basicity of the imidazole moiety.

Table 1: Comparison of pKₐ Values for Imidazole and Related Compounds

| Compound | pKₐ of Conjugate Acid | Reference |

|---|---|---|

| Imidazole | ~7.0-7.1 | nih.govwikipedia.org |

| Pyridine | 5.2 | nih.gov |

| Pyrrole | 0.4 | nih.gov |

| 1-Phenylimidazole | 5.45 (Predicted) | chemicalbook.com |

Note: The pKₐ value for 1-Phenylimidazole is a predicted value.

Electrophilic Aromatic Substitution on the Phenyl Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the ring. wikipedia.orgmsu.edu Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). wikipedia.orgwikipedia.org Activating groups typically increase the reaction rate and direct incoming electrophiles to the ortho and para positions, whereas deactivating groups decrease the rate and, with the exception of halogens, direct to the meta position. wikipedia.orgorganicchemistrytutor.com

In this compound, the phenyl ring is disubstituted with a 1-imidazolyl group and a bromomethyl group in a para relationship. To predict the outcome of a further EAS reaction, the directing effects of both groups must be considered.

The Bromomethyl Group (-CH₂Br) : This group is considered weakly deactivating. The electronegative bromine atom withdraws electron density from the ring via an inductive effect. Despite being deactivating, alkyl groups (even when halogenated) are ortho, para-directors. This is because the carbocation intermediate (the arenium ion) formed during attack at the ortho and para positions is more stabilized. libretexts.org

With the 1-imidazolyl group at position 1 and the bromomethyl group at position 4, the available positions for substitution are 2, 3, 5, and 6.

Positions 2 and 6 : These are ortho to the 1-imidazolyl group and meta to the bromomethyl group.

Positions 3 and 5 : These are meta to the 1-imidazolyl group and ortho to the bromomethyl group.

The directing effects are therefore in conflict. The weakly deactivating, but ortho, para-directing bromomethyl group will favor substitution at positions 3 and 5. The deactivating 1-imidazolyl group will disfavor substitution in general but would direct towards positions 3 and 5 if it acts as a meta-director. Therefore, electrophilic attack is most likely to occur at the positions ortho to the bromomethyl group (positions 3 and 5), as this position is also meta to the deactivating imidazolyl group.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| -OH, -OR | Strongly Activating | ortho, para |

| -NH₂, -NR₂ | Strongly Activating | ortho, para |

| -Alkyl | Weakly Activating | ortho, para |

| -Halogens (-F, -Cl, -Br, -I) | Weakly Deactivating | ortho, para |

| -CHO, -COR | Moderately Deactivating | meta |

| -NO₂ | Strongly Deactivating | meta |

| -CH₂Br | Weakly Deactivating | ortho, para |

Radical Reactions and Single Electron Transfer Pathways

The bromomethyl group is a key functional handle for initiating radical reactions. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light, generating a bromine radical and a benzylic radical. libretexts.orglibretexts.org

The stability of the resulting radical intermediate is a crucial factor in determining the reaction's feasibility. The radical formed from this compound would be a 4-(1H-imidazol-1-yl)benzyl radical. This radical is significantly stabilized by resonance, as the unpaired electron can delocalize into the adjacent phenyl ring. masterorganicchemistry.compearson.com The stability of benzylic radicals makes benzylic positions particularly susceptible to radical halogenation. pearson.comyoutube.com The 1-imidazolyl substituent at the para position will also influence the stability of this benzylic radical through its electronic effects.

Single Electron Transfer (SET) is another important mechanistic pathway for this class of compounds. Imidazole derivatives have been shown to act as electron donors in various organic transformations and can be involved in charge-transfer processes. nih.govrsc.org The imidazole moiety can potentially participate in SET to an acceptor molecule. Furthermore, structurally characterized stable imidazole-based radicals have been utilized as SET reagents in chemical synthesis, for example, in the activation of aryl-halide bonds. nih.gov In the context of this compound, an SET mechanism could be initiated by an electron donor, leading to the formation of a radical anion. This intermediate could then lose a bromide ion to generate the same 4-(1H-imidazol-1-yl)benzyl radical discussed above.

Table 3: General Radical Stability Order

| Radical Type | Stability | Reason |

|---|---|---|

| Tertiary | Most Stable | Inductive effects and hyperconjugation |

| Secondary | ↓ | |

| Primary | ↓ | |

| Methyl | Least Stable | |

| Allylic / Benzylic | Very Stable | Resonance delocalization |

This table illustrates the general trend in free radical stability. masterorganicchemistry.comyoutube.com

Applications of 1 4 Bromomethyl Phenyl 1h Imidazole As a Building Block in Complex Molecule Synthesis

Construction of Advanced Organic Scaffolds

The presence of the reactive benzylic bromide in 1-(4-(bromomethyl)phenyl)-1H-imidazole allows for its effective use in the construction of intricate organic scaffolds. The bromomethyl group serves as a key functional handle for introducing a variety of substituents through nucleophilic substitution reactions. This reactivity is pivotal in synthesizing complex, multi-ring systems.

For instance, the bromomethyl group can readily react with various nucleophiles such as amines, thiols, and alcohols to generate a diverse library of derivatives. A similar strategy has been demonstrated with other bromomethyl-substituted heterocyclic systems, where the bromo-substituent is displaced to build more complex structures. nih.gov This approach enables the systematic modification of a core structure, allowing for the fine-tuning of its chemical and physical properties. The imidazole (B134444) ring itself can also participate in further reactions, such as N-alkylation or metal coordination, adding another layer of synthetic versatility. The development of synthetic protocols for the direct and selective functionalization of C-H bonds in imidazole scaffolds further expands the possibilities for creating novel molecular architectures. nih.gov

Synthesis of Biologically Relevant Frameworks (Focus on Synthetic Strategy)

The imidazole nucleus is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antifungal, and antiprotozoal properties. nih.govnih.gov Consequently, this compound is a valuable starting material for the synthesis of new therapeutic agents.

The synthetic strategy often involves the reaction of the bromomethyl group with a molecule of biological interest to create a larger, more complex drug candidate. For example, it can be used to link the imidazole-phenyl core to other heterocyclic systems or pharmacophores, a common strategy in drug discovery to enhance biological activity and selectivity. The synthesis of various 1,2,4,5-tetrasubstituted-1H-imidazole derivatives has been a subject of numerous studies, highlighting the importance of this class of compounds in medicinal chemistry. researchgate.net The imidazole moiety can also act as a cytochrome P-450 enzyme inhibitor, a property that can be modulated by the substituents on the phenyl ring. nih.gov

A general synthetic approach to novel biologically active molecules using this compound is outlined in the table below.

| Step | Reaction | Reagents and Conditions | Product Type |

| 1 | Nucleophilic Substitution | Amine, thiol, or alcohol nucleophile; suitable base (e.g., K2CO3); polar aprotic solvent (e.g., DMF, acetonitrile) | Functionalized imidazole derivative |

| 2 | Further Modification (Optional) | e.g., Cross-coupling reaction (Suzuki, Heck, etc.) on the phenyl ring (if a suitable handle is present) or functionalization of the imidazole ring | More complex biologically active framework |

| 3 | Biological Screening | In vitro and/or in vivo assays | Lead compound for drug development |

Development of Ligands for Catalysis and Coordination Chemistry

The imidazole unit is a well-established ligand in coordination chemistry and catalysis due to the coordinating ability of its nitrogen atoms. researchgate.net this compound can be elaborated into a variety of ligands for transition metal catalysts. The bromomethyl group allows for the facile introduction of other coordinating moieties, leading to the formation of bidentate, tridentate, or even polydentate ligands.

For example, reaction with a primary or secondary amine containing another donor atom (e.g., another N-heterocycle or a phosphine) can yield chelating ligands. These ligands can then be complexed with various metals such as palladium, copper, nickel, or ruthenium to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. rsc.orgresearchgate.net The synthesis of carbazole-based bis-imidazole ligands has led to the creation of inorganic-organic hybrid polyoxometalates that have shown efficient catalytic activity for the selective oxidation of thioethers. rsc.orgresearchgate.net The modular nature of the synthesis allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalytic performance.

Precursor for Advanced Materials (e.g., Polymer Initiators, Monomers)

The reactive nature of this compound also makes it a valuable precursor for the synthesis of advanced materials. The bromomethyl group can function as an initiator for certain types of polymerization reactions, such as atom transfer radical polymerization (ATRP). Initiators are crucial for controlling the start of chain-growth polymerization. tcichemicals.comsigmaaldrich.com

Furthermore, by modifying the bromomethyl group, for instance by converting it to a polymerizable group like a vinyl or acrylate (B77674) moiety, this compound can be transformed into a functional monomer. The incorporation of the imidazole unit into a polymer backbone can impart desirable properties to the resulting material, such as thermal stability, conductivity, or the ability to coordinate with metal ions. The synthesis of new imidazole-based monomers and their copolymerization with other monomers like methyl methacrylate (B99206) has been explored to create polymers with enhanced thermal stability. researchgate.net The use of "clickable" initiators and monomers in controlled radical polymerizations is a growing field in polymer science. researchgate.net

Integration into Supramolecular Assemblies

Supramolecular chemistry, the study of non-covalent interactions, has seen the extensive use of N-heterocycles like imidazole in the construction of complex, self-assembled structures. nih.gov The imidazole moiety of this compound can participate in hydrogen bonding and π-π stacking interactions, which are the driving forces for the formation of supramolecular assemblies.

The compound can be functionalized through its bromomethyl group to introduce other recognition motifs, enabling the design of molecules that can self-assemble into well-defined architectures such as molecular cages, grids, or coordination polymers. These supramolecular structures have potential applications in areas such as molecular recognition, sensing, and materials science. The ability of the imidazole ring to act as a hydrogen bond acceptor and the potential for the phenyl ring to engage in π-stacking make this compound a versatile building block for creating intricate supramolecular systems. nih.gov

Computational and Theoretical Investigations of 1 4 Bromomethyl Phenyl 1h Imidazole

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding nature of 1-(4-(Bromomethyl)phenyl)-1H-imidazole. numberanalytics.com These studies typically involve geometry optimization of the molecule to find its most stable three-dimensional conformation. webofjournals.com Subsequent calculations can then determine a variety of electronic properties.

The electronic structure is characterized by the distribution of electron density and the nature of its molecular orbitals. For this compound, the electronic landscape is shaped by the interplay between the aromatic phenyl ring, the heterocyclic imidazole (B134444) ring, and the reactive bromomethyl group. The imidazole ring acts as an electron-rich system, while the phenyl ring can participate in π-stacking interactions. researchgate.net The bromomethyl group, being a potent electrophilic site, significantly influences the molecule's reactivity.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and location point to its electron-accepting capabilities. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net In substituted imidazole derivatives, the distribution of these orbitals is often spread across the imidazole and phenyl rings, with the specific substitution pattern dictating the precise localization. webofjournals.comnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govtandfonline.com For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the imidazole ring and a positive potential around the hydrogen atoms and, significantly, the benzylic carbon of the bromomethyl group, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing insights into intramolecular interactions and charge transfer events. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Phenyl-Imidazole Systems

| Descriptor | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates susceptibility to electrophilic attack; higher values suggest greater reactivity. |

| LUMO Energy | -1.0 to -2.5 eV | Indicates susceptibility to nucleophilic attack; lower values suggest greater reactivity. |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to chemical stability and reactivity; a smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment | 2.0 to 5.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |

Note: The values in this table are illustrative and based on typical findings for similar phenyl-imidazole compounds in the literature. Actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.orgnih.gov This includes both its synthesis and its subsequent reactions. The synthesis of this compound likely involves the N-arylation of imidazole with a suitable bromomethyl-substituted benzene (B151609) derivative or the functionalization of a pre-formed 1-phenylimidazole (B1212854). researchgate.net

For the N-arylation of imidazole, computational studies can help to elucidate the catalytic cycle, often involving a transition metal catalyst like copper or palladium. mit.edunih.gov These studies can model the energies of reactants, intermediates, transition states, and products to map out the entire reaction pathway. rsc.org This allows for the determination of the rate-determining step and can provide insights into the role of ligands and reaction conditions. For instance, in copper-catalyzed N-arylation, computational studies can investigate the nature of the active copper(I) species and the mechanism of aryl halide activation. nih.govacs.org

The reactivity of the bromomethyl group is another key area for computational investigation. This group is prone to nucleophilic substitution reactions (both SN1 and SN2 mechanisms). researchgate.netvaia.compearson.comnii.ac.jp Computational modeling can predict the favorability of each pathway. An SN1 mechanism would proceed through a relatively stable benzyl-type carbocation, while an SN2 mechanism would involve a backside attack by a nucleophile. vaia.com By calculating the activation energies for both pathways, a prediction can be made about the operative mechanism under different conditions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis aims to identify the most stable arrangements of the molecule (conformers) and the energy barriers between them. nih.gov This is typically done by systematically rotating the rotatable bonds, such as the bond connecting the phenyl and imidazole rings, and calculating the potential energy at each step. nih.gov For N-phenylimidazole derivatives, a non-planar arrangement between the two rings is generally favored to minimize steric hindrance. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time, often in a simulated solvent environment. rdd.edu.iqnih.gov MD simulations can reveal how the molecule flexes, vibrates, and interacts with its surroundings. pensoft.net These simulations are particularly useful for understanding the stability of different conformers and the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules. rdd.edu.iqnih.gov For this compound, MD simulations could be used to study its aggregation behavior or its interaction with a biological target. scielo.br

Prediction of Spectroscopic Signatures (Focus on Methodology, not specific values)

Computational chemistry provides methodologies for the a priori prediction of various spectroscopic signatures, which can be invaluable for the characterization of novel compounds like this compound. researchgate.nettu-braunschweig.de

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the nuclear shielding tensors of atoms like ¹H and ¹³C. researchgate.netnih.gov These shielding tensors can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org The accuracy of these predictions is often sufficient to aid in the assignment of complex spectra and to distinguish between different isomers. nih.govmdpi.com Computational methods can also predict spin-spin coupling constants (J-couplings), providing further structural information. acs.org

For vibrational spectroscopy (Infrared and Raman), the standard approach involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. researchgate.net This is typically done at the DFT level of theory. The resulting frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net The calculation also yields the intensities of the vibrational modes, which helps in interpreting the experimental spectrum.

Structure-Reactivity Relationship Studies via Computational Metrics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. researchgate.net For this compound and its derivatives, QSAR models can be developed using a variety of computationally derived descriptors. eurekaselect.comnih.govjmpas.com

These descriptors can be categorized as electronic, steric, or thermodynamic. Electronic descriptors are derived from quantum chemical calculations and include parameters like HOMO and LUMO energies, atomic charges, and dipole moments. researchgate.netjmpas.com Steric descriptors quantify the size and shape of the molecule. Thermodynamic descriptors relate to properties like solvation energy.

By correlating these descriptors with an observed activity (e.g., reaction rate or biological potency) for a set of related molecules, a QSAR model can be built using statistical methods like multiple linear regression or machine learning algorithms. researchgate.netscielo.br A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives and to gain insight into the structural features that are most important for the desired activity. nih.gov For instance, a QSAR study on imidazole derivatives might reveal that a lower LUMO energy and a specific charge distribution on the bromomethyl group are correlated with higher reactivity in nucleophilic substitution reactions.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Techniques for Characterization (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of 1-(4-(Bromomethyl)phenyl)-1H-imidazole. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the imidazole (B134444) ring, the phenyl ring, and the bromomethyl group would be observed. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and integration values are critical for assigning each proton to its specific location in the structure. For instance, the methylene (B1212753) protons of the bromomethyl group are expected to appear as a characteristic singlet, while the aromatic protons will exhibit more complex splitting patterns due to coupling with adjacent protons.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its exact mass, which is calculated to be 236.01598 g/mol for the [M+H]⁺ ion. The isotopic pattern observed in the mass spectrum is also a key indicator, as the presence of the bromine atom results in two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy probes the vibrational modes of the chemical bonds within a molecule, providing a functional group fingerprint. The IR spectrum of this compound would display characteristic absorption bands. For example, C-H stretching vibrations from the aromatic and imidazole rings would be observed, as well as C=C and C=N stretching frequencies within the rings. The presence of the C-Br bond would also give rise to a specific absorption in the lower frequency region of the spectrum.

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Signals for imidazole, phenyl, and bromomethyl protons | Confirms the connectivity and chemical environment of hydrogen atoms. |

| ¹³C NMR | Resonances for all unique carbon atoms | Provides a map of the carbon skeleton of the molecule. |

| HRMS (ESI) | m/z [M+H]⁺ | Confirms the elemental composition and molecular weight. |

| IR | Characteristic absorption bands | Identifies the presence of key functional groups (aromatic rings, C-Br). |

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and starting materials, as well as for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. A reversed-phase HPLC method, employing a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape), can effectively separate the target compound from impurities. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) offers a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) is used to develop the TLC plate. The retention factor (Rf) value of the spot corresponding to the product can be compared to that of the starting materials to gauge the reaction's completion. Visualization under UV light is typically employed due to the aromatic nature of the compound.

Table 2: Chromatographic Methods for this compound

| Method | Typical Conditions | Purpose |

|---|---|---|

| HPLC | Reversed-phase C18 column, water/acetonitrile gradient | Quantitative purity determination |

| TLC | Silica gel plate, ethyl acetate/hexanes mobile phase | Reaction monitoring and qualitative purity check |

X-ray Crystallography for Solid-State Structure Determination

Q & A

Q. What are the common synthetic routes for 1-(4-(Bromomethyl)phenyl)-1H-imidazole?

The synthesis typically involves bromination or substitution reactions. A standard approach includes:

- Substitution reactions : Reacting 1-(4-methylphenyl)-1H-imidazole with brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

- Alternative routes : Utilizing sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents (e.g., DMF) to introduce the bromomethyl group via nucleophilic substitution .

- Key conditions : Reactions are conducted under inert atmospheres (N₂/Ar) at 60–80°C for 6–12 hours. Purification involves silica gel chromatography or recrystallization .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- 1H/13C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at ~δ 4.3–4.5 ppm (1H NMR). Aromatic protons on the imidazole and phenyl rings resonate between δ 7.2–8.0 ppm .

- Elemental analysis : Confirms C, H, N, and Br content within ±0.4% of theoretical values .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

Advanced Questions

Q. How does the bromomethyl substituent influence the reactivity of the imidazole ring in cross-coupling reactions?

The bromomethyl group enhances electrophilicity, enabling:

- Pd-catalyzed C-H functionalization : The bromine atom acts as a directing group, facilitating regioselective arylations. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives .

- Challenges : Competing side reactions (e.g., debromination) may occur under harsh conditions. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in toluene/water) minimizes such issues .

- Mechanistic insight : DFT studies suggest that the bromomethyl group stabilizes transition states via inductive effects, improving reaction yields .

Q. How can crystallographic data resolve ambiguities in structural characterization?

- Single-crystal X-ray diffraction : Provides precise bond lengths and angles. For example, the C-Br bond in this compound is typically ~1.93–1.97 Å, confirming sp³ hybridization .

- Data interpretation : Discrepancies in reported melting points or spectral data can arise from polymorphic forms. Crystallography distinguishes between isomers or co-crystals (e.g., hydrate vs. anhydrous forms) .

Q. What strategies address low yields in multi-step syntheses involving this compound?

- Optimizing reaction order : Introducing the bromomethyl group early prevents side reactions in subsequent steps .

- Protecting groups : Temporarily blocking the imidazole nitrogen with tert-butoxycarbonyl (Boc) enhances stability during bromination .

- Scale-up considerations : Switching from batch to flow chemistry improves reproducibility and reduces purification challenges .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activity data for derivatives of this compound?

- Experimental variables : Differences in assay conditions (e.g., cell lines, solvent DMSO concentration) significantly impact IC₅₀ values. Standardizing protocols (e.g., MTT assays at 24–48 hours) is critical .

- Structural analogs : Subtle changes (e.g., substituting Br with CF₃ in the phenyl ring) alter binding affinities. Comparative docking studies (e.g., AutoDock Vina) identify key interactions with biological targets .

Applications in Academic Research

Q. How is this compound utilized in medicinal chemistry as a biochemical probe?

- Target validation : Derivatives inhibit enzymes like 15-lipoxygenase (15-LOX) by mimicking substrate binding. For example, this compound-based inhibitors show IC₅₀ values <1 µM in ferroptosis studies .

- Mechanistic studies : Photoaffinity labeling using diazirine-modified analogs (e.g., 3-(trifluoromethyl)-3H-diazirine) maps enzyme active sites .

Methodological Tables

Table 1. Key Synthetic Parameters and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Bromination with NBS | NBS, AIBN, CCl₄, 80°C, 8h | 72 | >98% | |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 100°C | 65 | 95% |

Table 2. NMR Data for Key Protons

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| -CH₂Br | 4.35 | Singlet | |

| Imidazole C-H | 7.82 | Singlet |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.